molecular formula C22H39NNa2O6S B12725028 Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate CAS No. 59219-57-7

Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate

Cat. No.: B12725028
CAS No.: 59219-57-7
M. Wt: 491.6 g/mol
InChI Key: BRYCLDFAKDCALQ-XXAVUKJNSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate involves the reaction of oleic acid with monoethanolamine to form oleamido monoethanolamide. This intermediate is then reacted with maleic anhydride to form the sulfosuccinate ester. The final step involves the neutralization of the ester with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a surfactant and its compatibility with various industrial and biological systems make it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

59219-57-7

Molecular Formula

C22H39NNa2O6S

Molecular Weight

491.6 g/mol

IUPAC Name

disodium;4-[[(Z)-octadec-9-enyl]amino]-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C22H41NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(26)20(19-21(24)25)30(27,28)29;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,26)(H,24,25)(H,27,28,29);;/q;2*+1/p-2/b10-9-;;

InChI Key

BRYCLDFAKDCALQ-XXAVUKJNSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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